molecular formula C18H13N3O2S B4310457 2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310457
M. Wt: 335.4 g/mol
InChI Key: VQVKDDIDRCAFKV-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that combines several functional groups, including an amino group, a methyl group, a carbonitrile group, and a thienyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-amino-3-cyano-4H-pyran derivatives with various aldehydes and thiophenes under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-amino-6-methyl-5-oxo-4-thiophen-3-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-21-13-5-3-2-4-11(13)16-15(18(21)22)14(10-6-7-24-9-10)12(8-19)17(20)23-16/h2-7,9,14H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKDDIDRCAFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 2
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2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 3
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2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-6-methyl-5-oxo-4-(thiophen-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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